(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol
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Overview
Description
®-3-Amino-2-(4-fluorophenyl)propan-1-ol is a chiral compound with significant importance in various fields of scientific research. It is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-fluorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method includes the reduction of 4-fluorophenylacetone using a chiral catalyst to ensure the production of the ®-enantiomer. The reaction is often carried out in the presence of hydrogen gas and a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of ®-3-Amino-2-(4-fluorophenyl)propan-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced chiral catalysts and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(4-fluorophenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-3-Amino-2-(4-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol
- 3-Amino-2-(4-chlorophenyl)propan-1-ol
- 3-Amino-2-(4-bromophenyl)propan-1-ol
Uniqueness
®-3-Amino-2-(4-fluorophenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and other applications .
Properties
IUPAC Name |
(2R)-3-amino-2-(4-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXZDTJUOWYBTG-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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